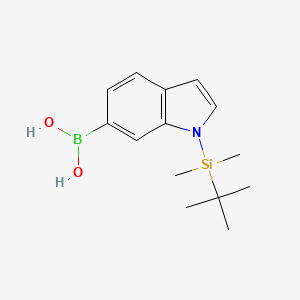

(1-(tert-ブチルジメチルシリル)-1H-インドール-6-イル)ボロン酸

説明

Boronic acids are a class of compounds known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki coupling. The compound "(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid" falls within this category and is an example of a heterocyclic boronic acid, which combines the structural motifs of indole and boronic acid. These compounds are of interest due to their potential applications in pharmaceuticals and materials science .

Synthesis Analysis

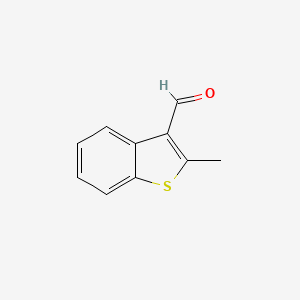

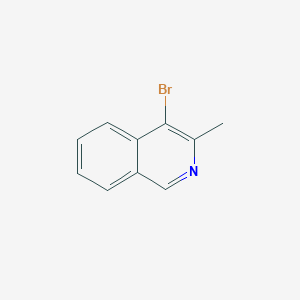

The synthesis of tert-butyl esters from boronic acids, as described in one study, involves a palladium-catalyzed tert-butoxycarbonylation reaction. This method can yield products with high efficiency, up to 94%, and is applicable to a range of substrates including heteroaryl boronic acids . Another approach to synthesizing related compounds involves a three-component reaction using indoles, thiols, and glyoxylic acids, with boronic acid catalyzing the reaction to produce α-sulfanyl-substituted indole-3-acetic acids . Although these methods do not describe the synthesis of "(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid" directly, they provide insight into the types of reactions that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related boronic acid compounds has been studied using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction. For instance, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined, and the DFT-optimized structure was found to match the crystal structure. This suggests that similar computational and analytical techniques could be employed to analyze the molecular structure of "(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid" .

Chemical Reactions Analysis

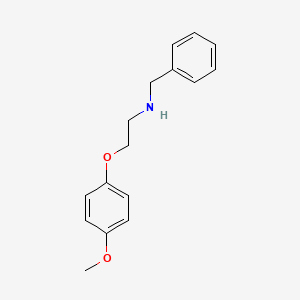

Boronic acids are known to participate in a variety of chemical reactions. They can catalyze the activation of hydroxy groups, leading to the formation of amides, cycloadditions, and conjugate additions. They can also activate alcohols to form carbocation intermediates for Friedel-Crafts-type reactions. Additionally, boronic acids can form reversible covalent bonds with diols and saccharides, increasing their nucleophilic character . These reactions highlight the potential reactivity of "(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid" in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives can be elucidated through computational methods such as Density Functional Theory (DFT). Studies on related compounds have revealed insights into their molecular electrostatic potential and frontier molecular orbitals, which are important for understanding reactivity and interaction with other molecules. For example, the DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate provided information on its physicochemical properties . Similar studies could be conducted on "(1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid" to gain a deeper understanding of its properties.

科学的研究の応用

センシングアプリケーション

ボロン酸、特に1-TBDMS-インドール-6-ボロン酸は、様々な研究分野でますます利用されています . ボロン酸は、ジオールやフッ化物やシアン化物イオンなどの強いルイス塩基と相互作用するため、様々なセンシングアプリケーションで役立ちます . これらのセンシングアプリケーションは、均一アッセイまたは不均一検出とすることができます .

生物学的ラベリング

ボロン酸はジオールと相互作用するという重要な性質により、生物学的ラベリングを含む様々な分野で利用されています . これは、細胞プロセスの研究や特定の生物学的標的の追跡に特に役立ちます。

タンパク質操作と修飾

ボロン酸は、タンパク質との相互作用、操作、細胞ラベリングにおいて著しい進歩を示しています . これにより、生化学や分子生物学の分野で貴重なツールとなります。

治療薬開発

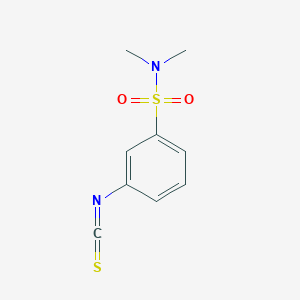

ボロン酸は、治療薬の開発に使用されています . 例えば、置換インドールは5-ヒドロキシトリプタミン受容体の親和性プローブとして報告されています 、腫瘍関連炭酸脱水酵素の選択的阻害剤 、TNFα阻害剤 .

分離技術

ボロン酸は、分離技術にも使用されています . ボロン酸は、グリコシル化分子の電気泳動に使用することができます 、インスリンの制御放出のためのポリマーに使用することができます .

生物活性分子の合成

1-TBDMS-インドール-6-ボロン酸は、生物活性分子の合成に関与する試薬です . 例えば、関節炎治療のためのMMP-13のインドール阻害剤や、チューブリン重合阻害剤として作用する置換ピリミジンの合成に使用されます .

鈴木カップリング反応

この化合物は、鈴木カップリング反応にも使用されます . これらの反応は、複雑な有機化合物の合成に役立つ、パラジウム触媒によるクロスカップリングの一種です .

インドール化合物の合成

1-TBDMS-インドール-6-ボロン酸は、HIV-1糖タンパク質-41融合阻害剤として使用されるインドール化合物の合成に使用されます 、δ-カルボリン/カルボゾール 、PI3K阻害剤として作用する三置換ピリミジン 、CHK1阻害剤として作用する(チエノピリジン)カルボキサミド .

作用機序

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids and their esters are known to form cyclic boronic esters with 1,2- or 1,3-diol groups, which are common motifs in biological molecules . This interaction can lead to changes in the target molecule’s function, potentially influencing biological processes.

Biochemical Pathways

Boronic acids have been used in drug delivery and in the sensing and separation of carbohydrate derivatives . They are also known to participate in the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling reaction .

Result of Action

It’s known that the compound can be used as a reactant in the synthesis of anti-homoallylic alcohols by allylation reaction with aldehydes in the presence of an iridium complex-catalyst . It can also be used in the preparation of α-imino aldehydes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability of boronic acids and their ability to interact with their targets .

特性

IUPAC Name |

[1-[tert-butyl(dimethyl)silyl]indol-6-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-9-8-11-6-7-12(15(17)18)10-13(11)16/h6-10,17-18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALVCXCOXCPCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CN2[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402532 | |

| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-6-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913835-60-6 | |

| Record name | B-[1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-indol-6-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-6-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 913835-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)